molecular formula C38H26N2O4 B13142752 1,4-Bis(p-phenoxyanilino)anthraquinone CAS No. 73598-77-3

1,4-Bis(p-phenoxyanilino)anthraquinone

Cat. No.: B13142752
CAS No.: 73598-77-3
M. Wt: 574.6 g/mol
InChI Key: BANNVGIXDQIHCI-UHFFFAOYSA-N
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Description

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and electrochemical properties .

Scientific Research Applications

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound’s photophysical properties also make it an effective fluorescent probe, allowing it to be used in imaging applications .

Biological Activity

1,4-Bis(p-phenoxyanilino)anthraquinone (BPAAQ) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. Its structure features two p-phenoxyanilino groups attached to an anthraquinone backbone, which contributes to its potential therapeutic properties. This article explores the biological activity of BPAAQ, focusing on its anticancer, antimicrobial, and other pharmacological effects.

  • Molecular Formula: C₃₈H₂₆N₂O₄
  • Molecular Weight: 602.62 g/mol
  • CAS Number: 73598-77-3

Structural Characteristics

The structure of BPAAQ can be represented as follows:

BPAAQ C38H26N2O4\text{BPAAQ }C_{38}H_{26}N_{2}O_{4}

This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

BPAAQ exhibits significant anticancer properties, primarily through its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)
  • Leukemia Cells (K562)

The anticancer activity of BPAAQ is attributed to several mechanisms:

  • DNA Intercalation: BPAAQ can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Key Enzymes: BPAAQ inhibits topoisomerases and other enzymes critical for cancer cell survival and proliferation.

Antimicrobial Activity

BPAAQ has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. Its efficacy against:

  • Gram-positive Bacteria: Staphylococcus aureus
  • Gram-negative Bacteria: Escherichia coli
  • Fungi: Candida albicans

In Vitro Studies

In vitro studies have shown that BPAAQ exhibits minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of BPAAQ is influenced by its structural components. Modifications in the phenoxy and aniline moieties can enhance or diminish its activity. For instance:

ModificationEffect on Activity
Alkyl substitution on phenoxy groupsIncreased lipophilicity and antimicrobial activity
Halogenation on aniline ringsEnhanced anticancer potency

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2020) evaluated the anticancer effects of BPAAQ on MCF-7 cells. The results indicated that treatment with BPAAQ led to a significant reduction in cell viability, with an IC50 value of 12 µM after 48 hours. Flow cytometry analysis revealed that BPAAQ induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity Assessment

Research by Liu et al. (2021) assessed the antimicrobial properties of BPAAQ against various pathogens. The study found that BPAAQ exhibited potent antibacterial activity with an MIC of 25 µg/mL against Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial protein synthesis.

Properties

CAS No.

73598-77-3

Molecular Formula

C38H26N2O4

Molecular Weight

574.6 g/mol

IUPAC Name

1,4-bis(4-phenoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C38H26N2O4/c41-37-31-13-7-8-14-32(31)38(42)36-34(40-26-17-21-30(22-18-26)44-28-11-5-2-6-12-28)24-23-33(35(36)37)39-25-15-19-29(20-16-25)43-27-9-3-1-4-10-27/h1-24,39-40H

InChI Key

BANNVGIXDQIHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O

Origin of Product

United States

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